2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole
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Overview
Description
2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an ethoxyphenyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-ethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce reduced benzimidazole derivatives.
Scientific Research Applications
2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine Hydrochloride: A potential psychotropic agent with a similar ethoxyphenyl group.
2-(2-Ethoxyphenyl)-5-phenylpiperazinosulfonamido-3H-pyrido[2,3-d]pyrimidin-4-one: Exhibits antibacterial and antifungal activities.
Uniqueness
2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl group and benzimidazole ring system make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
819074-39-0 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1-ethylbenzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-3-19-15-11-7-6-10-14(15)18-17(19)13-9-5-8-12-16(13)20-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VDCQNFLVVPSKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3OCC |
Origin of Product |
United States |
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